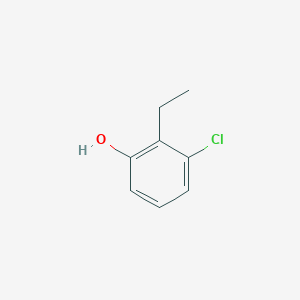
3-Chloro-2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethylphenol is an organic compound belonging to the phenol family It is characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a chlorine atom and an ethyl group substituting the hydrogen atoms at the 3rd and 2nd positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-2-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 3-chlorophenol with ethyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the hydrogen atom at the 2nd position with an ethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst like ferric chloride. This process ensures high yield and purity of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Amino or thiol-substituted phenols.
Applications De Recherche Scientifique
3-Chloro-2-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, resins, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethyl group influence its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-ethylphenol
- 4-Chloro-2-ethylphenol
- 3-Chloro-4-ethylphenol
Comparison
Compared to its analogs, 3-Chloro-2-ethylphenol exhibits unique reactivity due to the specific positioning of the chlorine and ethyl groups. This positioning influences its chemical behavior, making it distinct in terms of its reactivity and applications.
Propriétés
Formule moléculaire |
C8H9ClO |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
3-chloro-2-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
Clé InChI |
UYGIWNGEPBDGOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


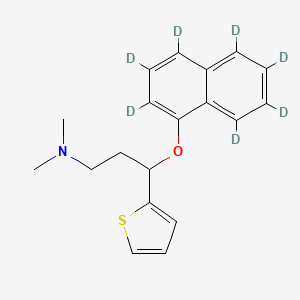
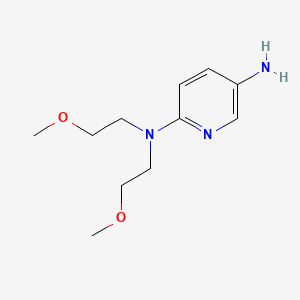
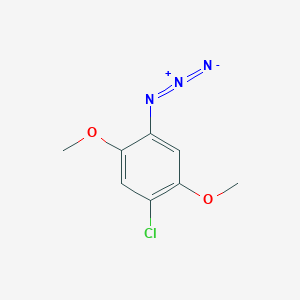
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)

![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
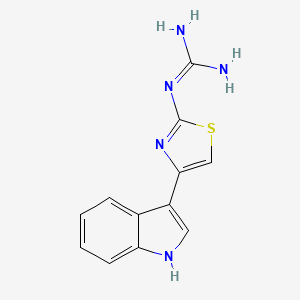
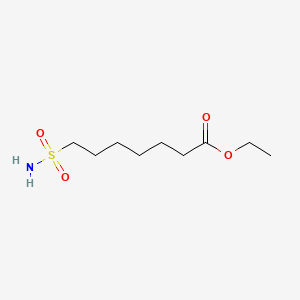
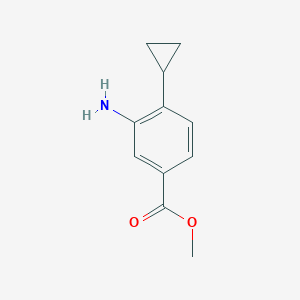
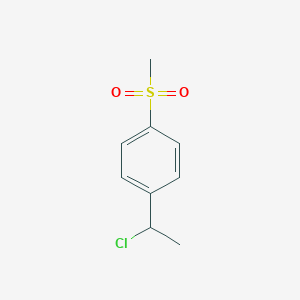
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
